An In-depth Technical Guide to 1-Acetylindoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 1-Acetylindoline-4-carbonitrile: Structure, Properties, and Synthetic Considerations
This technical guide provides a comprehensive overview of 1-Acetylindoline-4-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and potential synthetic pathways, offering insights grounded in established chemical principles and spectroscopic data from related analogs.
Molecular Structure and Identification
1-Acetylindoline-4-carbonitrile is a derivative of indoline, featuring an acetyl group attached to the nitrogen atom of the indoline ring and a nitrile group substituted at the 4-position of the benzene ring. The presence of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
The IUPAC name for this compound is 1-acetyl-2,3-dihydro-1H-indole-4-carbonitrile .[1][2] The core structure is the 2,3-dihydro-1H-indole, also known as indoline. The numbering of the bicyclic system dictates the positions of the acetyl and carbonitrile groups.
Key Structural Features:
-
Indoline Core: A bicyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring.
-
N-Acetyl Group: An acetyl moiety (-COCH₃) on the nitrogen atom, which introduces an amide functional group. This group influences the electron density of the aromatic system and can impact the compound's metabolic stability.
-
4-Carbonitrile Group: A nitrile (-C≡N) group at the C4 position of the benzene ring. This strong electron-withdrawing group significantly modulates the electronic character of the molecule and can participate in various chemical transformations.
Below is a 2D representation of the chemical structure of 1-Acetylindoline-4-carbonitrile.
Caption: 2D chemical structure of 1-Acetylindoline-4-carbonitrile.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-Acetylindoline-4-carbonitrile is not extensively available in public databases, its properties can be reliably predicted based on the well-characterized indoline scaffold and the effects of the N-acetyl and 4-cyano substituents. Data from closely related analogs such as 1-acetylindoline and various indole-carbonitriles provide a strong basis for these predictions.[2][3][4]
Table 1: Predicted Physicochemical Properties of 1-Acetylindoline-4-carbonitrile
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Formula | C₁₁H₁₀N₂O | Based on its chemical structure. |
| Molecular Weight | 186.21 g/mol | Calculated from the molecular formula.[5][6] |
| Appearance | White to off-white or pale yellow solid | Typical for similar organic compounds.[2] |
| Melting Point | Not available (likely >100 °C) | Indole-4-carbonitrile has a melting point of 117-121 °C. Acetylation may alter this.[2] |
| Boiling Point | >300 °C (Predicted) | High due to polarity and molecular weight. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols and water. | The nitrile and amide groups increase polarity, but the overall structure remains largely hydrophobic.[4] |
| LogP | ~1.5 - 2.0 | Estimated based on the contributions of the functional groups. |
| Hydrogen Bond Acceptors | 2 (Oxygen of the acetyl group and Nitrogen of the nitrile group) | Based on the Lewis structure.[5] |
| Hydrogen Bond Donors | 0 | The nitrogen atom of the indoline is acetylated.[5] |
Spectroscopic Profile
The characterization of 1-Acetylindoline-4-carbonitrile would rely on a combination of spectroscopic techniques. The predicted spectral data are crucial for its identification and purity assessment during and after synthesis.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl protons of the acetyl group. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts will be influenced by the electron-withdrawing nitrile group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the nitrile carbon, the aromatic carbons, the two aliphatic carbons of the indoline ring, and the methyl carbon of the acetyl group. The chemical shifts of the aromatic carbons will be significantly affected by the cyano substituent.[7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Acetylindoline-4-carbonitrile (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Protons | 7.2 - 8.0 | Ar-H |
| Methylene Protons | ~4.2 (t) | -N-CH₂- |
| Methylene Protons | ~3.2 (t) | -CH₂-Ar |
| Methyl Protons | ~2.3 (s) | -CO-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~169 | C=O (Amide) |
| Aromatic Carbons | 110 - 150 | Ar-C |
| Nitrile Carbon | ~117 | -C≡N |
| Methylene Carbons | ~50, ~28 | -N-CH₂-CH₂-Ar |
| Methyl Carbon | ~24 | -CO-CH₃ |
Rationale for Predictions: These predictions are based on established NMR data for 1-acetylindoline and various cyano-substituted indoles and indolines.[3][9] The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the stretching vibrations of the key functional groups.
-
C=O Stretch (Amide): A strong absorption band is expected around 1660-1680 cm⁻¹.[10]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band should appear around 2220-2240 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands will be present in the 2850-3100 cm⁻¹ region.
-
C-N Stretch: An absorption band is expected around 1350 cm⁻¹.[10]
2.1.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 186.21 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetyl group (M-43) and other characteristic fragments of the indoline ring.[10]
Synthesis and Reactivity
The synthesis of 1-Acetylindoline-4-carbonitrile would likely start from a commercially available or synthetically accessible indoline-4-carbonitrile precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-Acetylindoline-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 1-Acetylindoline-4-carbonitrile via N-acetylation of indoline-4-carbonitrile.
Materials:
-
Indoline-4-carbonitrile
-
Acetyl chloride (or acetic anhydride)
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline-4-carbonitrile (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-Acetylindoline-4-carbonitrile.
Causality behind Experimental Choices: The use of an anhydrous aprotic solvent like DCM is crucial to prevent the hydrolysis of acetyl chloride. The base (triethylamine) is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An ice bath is used to control the initial exothermic reaction. The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted starting materials.
Applications in Drug Discovery and Chemical Biology
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11][12] The introduction of a nitrile group can enhance metabolic stability and provide a handle for further chemical modifications. Derivatives of indoline-4-carbonitrile have been investigated as selective androgen receptor modulators (SARMs), highlighting the potential of this scaffold in drug discovery.[13]
The N-acetyl group can modulate the pharmacokinetic properties of the molecule, and the 4-cyano group can act as a bioisostere for other functional groups or as a key interaction point with biological targets.
Conclusion
1-Acetylindoline-4-carbonitrile is a synthetically accessible compound with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, its chemical and physical properties can be reliably inferred from related structures. The synthetic route via N-acetylation of indoline-4-carbonitrile is straightforward and amenable to standard laboratory procedures. Further investigation into the biological activity and material properties of this compound is warranted.
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